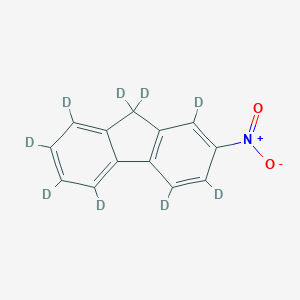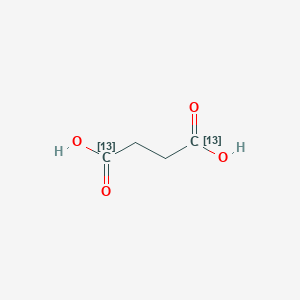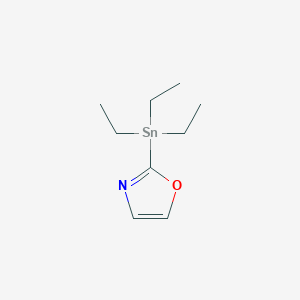
2-(Triethylstannyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Triethylstannyl)oxazole is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. It is a heterocyclic compound that contains a five-membered ring with an oxygen atom and a tin atom attached to it. The compound has been synthesized using various methods and has been studied extensively for its potential use in scientific research.
作用机制
The mechanism of action of 2-(Triethylstannyl)oxazole is not well understood. However, it is believed that the tin atom attached to the five-membered ring plays a crucial role in the reactivity of the compound. The tin atom can act as a Lewis acid and coordinate with other molecules, leading to the formation of new compounds.
生化和生理效应
The biochemical and physiological effects of 2-(Triethylstannyl)oxazole are not well studied. However, the compound has been shown to have low toxicity in animal studies, indicating its potential use in scientific research.
实验室实验的优点和局限性
One of the main advantages of 2-(Triethylstannyl)oxazole is its versatility in organic synthesis. The compound can be used as a building block in the synthesis of various compounds, making it a valuable tool in the field of organic chemistry. However, the compound is also highly reactive and can be difficult to handle, leading to potential safety concerns in the laboratory.
未来方向
There are several future directions for the use of 2-(Triethylstannyl)oxazole in scientific research. One potential application is in the synthesis of new biologically active compounds. The compound can be used as a building block to create new molecules with potential therapeutic applications. Another potential direction is the use of the compound in the development of new materials, such as polymers and catalysts. The compound's unique properties may make it a valuable tool in the development of new materials with specific properties. Finally, further studies are needed to understand the mechanism of action and potential toxicity of the compound, which could lead to new applications in scientific research.
In conclusion, 2-(Triethylstannyl)oxazole is a valuable tool in the field of organic chemistry with potential applications in the synthesis of biologically active compounds and the development of new materials. Its unique properties make it a valuable tool for scientific research, although further studies are needed to fully understand its mechanism of action and potential toxicity.
科学研究应用
2-(Triethylstannyl)oxazole has been used extensively in scientific research due to its potential applications in the field of organic chemistry. It has been used as a building block in the synthesis of various compounds, including biologically active molecules. The compound has been used in the synthesis of natural products, such as the marine alkaloid (-)-pavinetantin B. It has also been used in the synthesis of potential anti-cancer agents and other biologically active compounds.
属性
CAS 编号 |
156780-51-7 |
|---|---|
产品名称 |
2-(Triethylstannyl)oxazole |
分子式 |
C9H17NOSn |
分子量 |
273.95 g/mol |
IUPAC 名称 |
triethyl(1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C3H2NO.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-2H;3*1H2,2H3; |
InChI 键 |
QLINIYOQQQFTAZ-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)C1=NC=CO1 |
规范 SMILES |
CC[Sn](CC)(CC)C1=NC=CO1 |
同义词 |
2-(TRIETHYLSTANNYL)OXAZOLE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

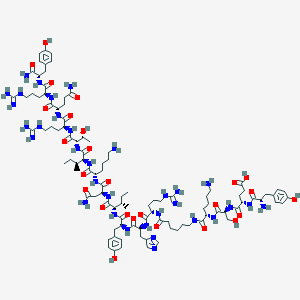
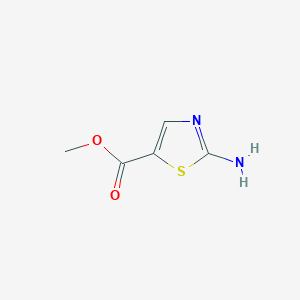
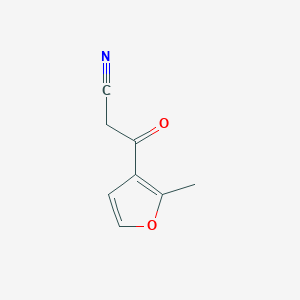
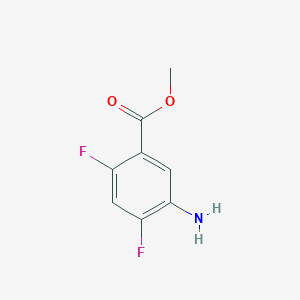


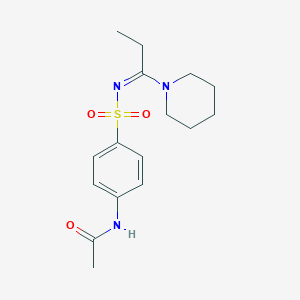
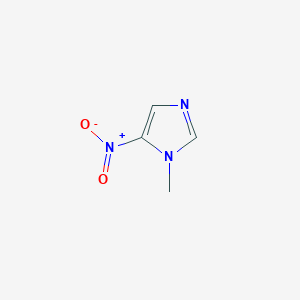
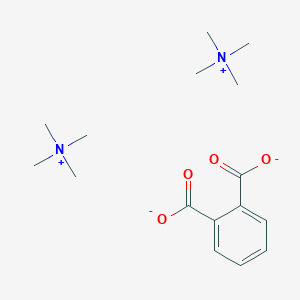
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
